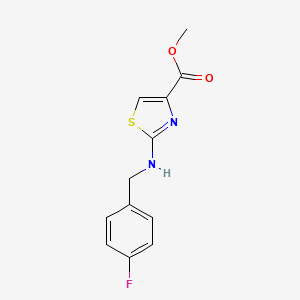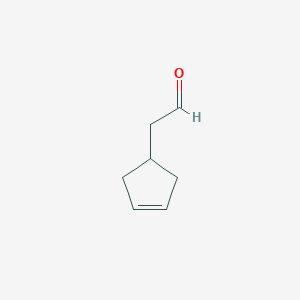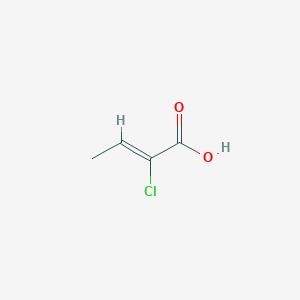
3-Amino-1-methylcyclohexanol
Descripción general
Descripción
3-Amino-1-methylcyclohexanol is an organic compound that features a cyclohexane ring substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-1-methylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1-nitrocyclohexane. This reduction can be achieved using hydrogenation over a palladium catalyst or by employing other reducing agents such as lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of 1-methyl-1-nitrocyclohexane. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction of the nitro group to an amino group .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-methylcyclohexanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as halides or other amines in the presence of a suitable base.
Major Products Formed
Oxidation: 3-Amino-1-methylcyclohexanone.
Reduction: 3-Amino-1-methylcyclohexane.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-methylcyclohexanol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Amino-1-methylcyclohexanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methylcyclohexane: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.
1-Methylcyclohexanol: Lacks the amino group, which limits its ability to participate in nucleophilic substitution reactions.
Cyclohexanol: Lacks both the amino and methyl groups, making it a simpler molecule with different reactivity and applications.
Uniqueness
3-Amino-1-methylcyclohexanol is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














